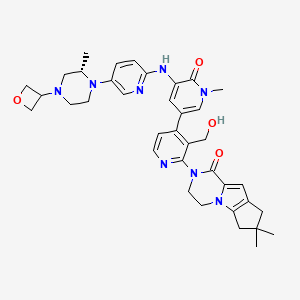
Fenebrutinib
Overview
Description
Fenebrutinib is a potent, highly selective, non-covalent, reversible inhibitor of Bruton’s tyrosine kinase. This enzyme plays a crucial role in the development and activation of B-cells and the activation of innate immune system cells such as macrophages and microglia. This compound is currently being investigated for its potential therapeutic applications in autoimmune diseases, including multiple sclerosis and rheumatoid arthritis .
Preparation Methods
The synthesis of fenebrutinib involves several steps, including the formation of key intermediates and their subsequent reactions. One of the critical steps in the synthesis is the reduction of an aromatic nitro group, which can be efficiently achieved using catalytic static mixer technology. This method allows for real-time analytics to monitor and optimize the reaction conditions . Industrial production methods for this compound are designed to ensure high yield and purity, often involving advanced techniques such as continuous flow chemistry and real-time monitoring.
Chemical Reactions Analysis
Fenebrutinib undergoes various chemical reactions, including:
Oxidation: The primary alcohol group on the pyridine moiety can be oxidized to form an aldehyde intermediate.
N-dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom, leading to the formation of iminium intermediates.
Hydroxylation: The addition of a hydroxyl group to the piperazine ring.
N-oxidation: This reaction involves the oxidation of nitrogen atoms within the molecule.
Common reagents used in these reactions include potassium cyanide, glutathione, and methoxylamine, which help capture transient and unstable intermediates . The major products formed from these reactions include various metabolites and adducts, which can be analyzed using advanced techniques such as mass spectrometry.
Scientific Research Applications
Fenebrutinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying the structure-activity relationships of non-covalent inhibitors.
Biology: It is used to investigate the role of Bruton’s tyrosine kinase in immune cell signaling and function.
Medicine: this compound is being explored as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: The compound is used in the development of new therapeutic agents targeting Bruton’s tyrosine kinase.
Mechanism of Action
Fenebrutinib exerts its effects by inhibiting the activity of Bruton’s tyrosine kinase. This enzyme is essential for the activation of B-cells and microglia, which are involved in the inflammatory processes underlying autoimmune diseases. By blocking Bruton’s tyrosine kinase, this compound reduces the activation of these immune cells, thereby decreasing inflammation and disease progression . The molecular targets of this compound include both B-cells and myeloid lineage cells, such as macrophages and microglia .
Comparison with Similar Compounds
Fenebrutinib is unique among Bruton’s tyrosine kinase inhibitors due to its reversible and non-covalent binding mechanism. Other similar compounds include:
Ibrutinib: A covalent inhibitor of Bruton’s tyrosine kinase, used primarily in the treatment of B-cell malignancies.
Acalabrutinib: Another covalent inhibitor with a similar mechanism of action to ibrutinib.
Zanubrutinib: A covalent inhibitor designed to provide more selective inhibition of Bruton’s tyrosine kinase.
Compared to these covalent inhibitors, this compound offers the advantage of reversible binding, which may result in a more favorable safety profile and reduced off-target effects .
Properties
IUPAC Name |
10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEODWDFDXWOLU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434048-34-6 | |
| Record name | Fenebrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434048346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenebrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14785 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FENEBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9L2885WUL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Fenebrutinib, and what is its mechanism of action?
A1: this compound is a small-molecule, orally administered inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a key enzyme involved in B-cell receptor (BCR) signaling, and its inhibition disrupts B-cell activation and proliferation [, , , ]. This compound demonstrates high selectivity for BTK, exhibiting over 100-fold selectivity compared to other kinases [].
Q2: How does this compound impact myeloid cells?
A2: Besides its effect on B-cells, this compound also modulates myeloid cell activity, primarily through its inhibitory action on Fcγ receptor signaling pathways [, , , ].
Q3: What are the downstream effects of BTK inhibition by this compound?
A3: this compound's inhibition of BTK leads to a significant reduction in key biomarkers associated with B-cell and myeloid cell activity. This includes reduced levels of rheumatoid factor (RF), total IgM and IgG, chemokines CCL4 and CXCL13, C-reactive protein (CRP), and interleukin-6 (IL-6) []. Additionally, it dampens plasmablast signals and lowers anti-double-stranded DNA (dsDNA) and IgG levels [].
Q4: Can this compound impact cells in the central nervous system (CNS)?
A4: Yes, this compound, as a small molecule, can cross the blood-brain barrier and potentially affect microglia in the CNS. This property makes it a promising candidate for treating CNS-related autoimmune diseases, such as multiple sclerosis [, ].
Q5: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?
A5: While the provided research papers primarily focus on this compound's pharmacological properties and clinical trial data, detailed structural information like molecular formula, weight, and spectroscopic data is not explicitly provided.
Q6: What is the absorption profile of this compound?
A6: this compound is an orally administered drug. Notably, the presence of hydroxypropyl-β-cyclodextrin, an excipient commonly used to enhance drug solubility, can affect this compound's absorption. Studies indicate that itraconazole, often used in drug-drug interaction studies, can complex with hydroxypropyl-β-cyclodextrin, leading to a decrease in this compound's maximum plasma concentration (Cmax) and a delay in the time to reach Cmax (Tmax) [, ].
Q7: How is this compound metabolized in the body?
A7: this compound is a substrate for CYP3A, a key enzyme involved in drug metabolism []. Research suggests that it acts as a time-dependent inhibitor of CYP3A, potentially leading to drug-drug interactions. Additionally, this compound inhibits BCRP and OATP1B transporters in vitro [, , ].
Q8: Does this compound interact with methotrexate?
A8: Studies show that this compound does not have a clinically significant pharmacokinetic interaction with methotrexate [].
Q9: What is the efficacy of this compound in preclinical models of autoimmune diseases?
A9: this compound has been investigated in various preclinical models of autoimmune diseases. For instance, in rat models of hemorrhagic shock-induced multiple organ dysfunction syndrome (MODS), this compound demonstrated a reduction in organ injury and dysfunction []. In studies using blood samples, this compound effectively blocked platelet activation induced by FcγRIIA stimulation, indicating potential as an antithrombotic agent [].
Q10: Has this compound been studied in clinical trials for rheumatoid arthritis?
A10: Yes, this compound has been evaluated in Phase II clinical trials for rheumatoid arthritis (RA) in patients with inadequate responses to methotrexate or TNF inhibitors []. Results indicated that this compound exhibited higher efficacy rates compared to placebo in achieving an ACR50 response at week 12 and showed comparable efficacy to adalimumab in patients with an inadequate response to methotrexate [].
Q11: What about clinical trials for systemic lupus erythematosus (SLE)?
A11: this compound was also studied in a Phase II clinical trial for SLE. Despite meeting pharmacodynamic targets by reducing phosphorylated BTK and other relevant biomarkers, the trial did not meet its primary endpoint for efficacy [, ].
Q12: What is the efficacy of this compound in treating chronic spontaneous urticaria (CSU)?
A12: this compound has demonstrated promising results in a Phase 2 trial for CSU refractory to up-dosed H1-antihistamines, exhibiting significant reductions in weekly Urticaria Activity Score (UAS7) []. It was particularly effective in patients with type IIb autoimmunity, a subtype of CSU less responsive to omalizumab [, ].
Q13: Are there known resistance mechanisms to this compound?
A13: While the provided research papers do not focus extensively on resistance mechanisms specific to this compound, it's important to note that acquired resistance is a common challenge with kinase inhibitors []. Mutations in the BTK kinase domain, particularly at the C481 residue, have been shown to confer resistance to irreversible BTK inhibitors []. As a reversible inhibitor, this compound might be less susceptible to this particular resistance mechanism.
Q14: Is there any cross-resistance between this compound and other BTK inhibitors?
A14: While the provided research does not explicitly address cross-resistance between this compound and other BTK inhibitors, it is a crucial consideration [, ]. Structural similarities and shared binding sites among BTK inhibitors raise the possibility of cross-resistance, particularly with other reversible BTK inhibitors [].
Q15: Are there any biomarkers associated with this compound's efficacy in CSU?
A15: Research suggests that a positive basophil histamine release assay (BHRA) or positive anti-FcεRI IgG antibodies, both indicative of type IIb autoimmunity in CSU, are associated with better improvement in UAS7 scores at lower this compound doses [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



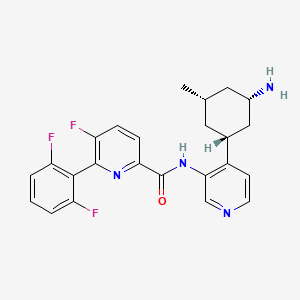
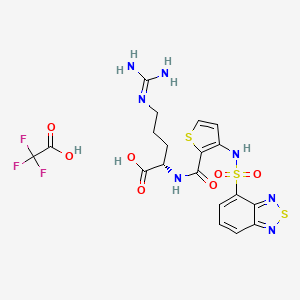
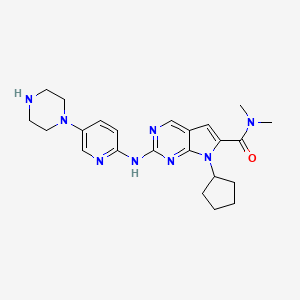



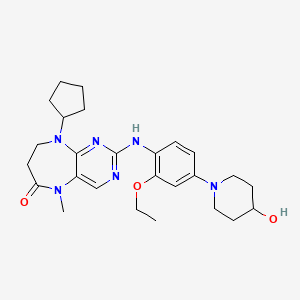
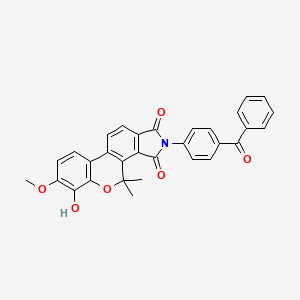

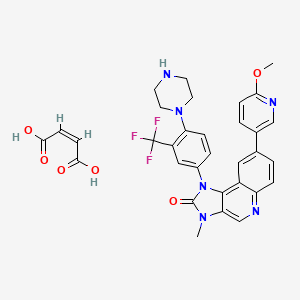


![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
